molecular formula CH7NO6P2 B1265935 (Aminomethylene)bisphosphonic acid CAS No. 29712-28-5

(Aminomethylene)bisphosphonic acid

Cat. No.: B1265935
CAS No.: 29712-28-5
M. Wt: 191.02 g/mol
InChI Key: FRCICXIVPRNPLM-UHFFFAOYSA-N
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Description

(Aminomethylene)bisphosphonic acid is a derivative of bisphosphonic acid, characterized by the presence of an aminomethylene group. This compound is known for its significant bioactivity, particularly in the treatment of bone diseases such as osteoporosis. It also exhibits antibacterial, antiparasitic, anticancer, and herbicidal activities .

Biochemical Analysis

Biochemical Properties

(Aminomethylene)bisphosphonic acid plays a crucial role in biochemical reactions, primarily due to its ability to mimic natural pyrophosphates. It interacts with several enzymes and proteins, including farnesyl pyrophosphate synthase and geranylgeranyl pyrophosphate synthase, which are key enzymes in the mevalonate pathway . These interactions inhibit the synthesis of isoprenoid compounds, leading to the disruption of essential cellular processes. Additionally, this compound has been shown to bind to hydroxyapatite, the mineral component of bone, thereby inhibiting bone resorption by osteoclasts .

Cellular Effects

The effects of this compound on various cell types and cellular processes are profound. In osteoclasts, it inhibits bone resorption by inducing apoptosis, thereby reducing bone turnover . In other cell types, this compound influences cell signaling pathways, such as the RANKL (Receptor Activator of Nuclear Factor Kappa-Β Ligand) pathway, which is crucial for osteoclast differentiation and activity . Furthermore, it affects gene expression related to bone metabolism and cellular metabolism, leading to altered cellular functions .

Molecular Mechanism

At the molecular level, this compound exerts its effects through several mechanisms. It binds to the active sites of enzymes involved in the mevalonate pathway, such as farnesyl pyrophosphate synthase, leading to enzyme inhibition . This inhibition prevents the synthesis of essential isoprenoid compounds, which are necessary for the post-translational modification of small GTPase signaling proteins. Consequently, this disrupts various cellular processes, including cell proliferation, differentiation, and survival . Additionally, this compound induces apoptosis in osteoclasts by activating caspases and other apoptotic pathways .

Temporal Effects in Laboratory Settings

In laboratory settings, the effects of this compound have been observed to change over time. The compound exhibits high stability under physiological conditions, with minimal degradation . Long-term studies have shown that this compound maintains its inhibitory effects on bone resorption and osteoclast activity over extended periods . Prolonged exposure to the compound may lead to adaptive cellular responses, such as upregulation of alternative metabolic pathways .

Dosage Effects in Animal Models

The effects of this compound vary with different dosages in animal models. At low doses, the compound effectively inhibits bone resorption without causing significant adverse effects . At higher doses, it may induce toxic effects, such as nephrotoxicity and gastrointestinal disturbances . Threshold effects have been observed, where doses above a certain level lead to a marked increase in adverse effects without a corresponding increase in therapeutic benefits .

Metabolic Pathways

This compound is involved in several metabolic pathways, primarily through its interaction with enzymes in the mevalonate pathway . It inhibits the synthesis of isoprenoid compounds, which are crucial for the post-translational modification of proteins involved in cell signaling and metabolism . This inhibition affects metabolic flux and alters the levels of various metabolites, leading to disrupted cellular functions .

Transport and Distribution

Within cells and tissues, this compound is transported and distributed through specific transporters and binding proteins . It has a high affinity for hydroxyapatite, leading to its accumulation in bone tissue . This localization is beneficial for its therapeutic effects on bone diseases but may also contribute to its adverse effects on other tissues .

Subcellular Localization

The subcellular localization of this compound is primarily within the mitochondria and endoplasmic reticulum . This localization is facilitated by targeting signals and post-translational modifications that direct the compound to these specific compartments . Within these organelles, this compound exerts its effects on cellular metabolism and apoptosis .

Preparation Methods

Synthetic Routes and Reaction Conditions: (Aminomethylene)bisphosphonic acid can be synthesized through various methods. One common approach involves the three-component condensation of primary amines, triethyl orthoformate, and dialkyl phosphite. This reaction can be catalyzed by CuO nanoparticles under microwave irradiation and solvent-free conditions . Another method includes the phosphorylation of formamide, nitriles, or hydrochlorides of alkyl imidates with phosphorous acid and phosphorus trichloride .

Industrial Production Methods: Industrial production often employs the same synthetic routes but on a larger scale, optimizing reaction conditions to enhance yield and purity. Microwave-assisted synthesis is particularly favored for its efficiency and eco-friendliness .

Chemical Reactions Analysis

Types of Reactions: (Aminomethylene)bisphosphonic acid undergoes various chemical reactions, including:

Common Reagents and Conditions:

Major Products: The major products of these reactions are various aminomethylene bisphosphonates and their derivatives, which have significant biological and industrial applications .

Scientific Research Applications

(Aminomethylene)bisphosphonic acid has a wide range of applications in scientific research:

Comparison with Similar Compounds

  • Zoledronate
  • Risedronate
  • Ibandronate
  • Pamidronate

Comparison: (Aminomethylene)bisphosphonic acid is unique due to its aminomethylene group, which enhances its binding affinity to hydroxyapatite and its bioactivity. Compared to other bisphosphonates, it shows a broader range of biological activities, including antibacterial and herbicidal properties .

Properties

IUPAC Name

[amino(phosphono)methyl]phosphonic acid
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI

InChI=1S/CH7NO6P2/c2-1(9(3,4)5)10(6,7)8/h1H,2H2,(H2,3,4,5)(H2,6,7,8)
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

InChI Key

FRCICXIVPRNPLM-UHFFFAOYSA-N
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Canonical SMILES

C(N)(P(=O)(O)O)P(=O)(O)O
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

Molecular Formula

CH7NO6P2
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

DSSTOX Substance ID

DTXSID40183861
Record name (Aminomethylene)bisphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.

Molecular Weight

191.02 g/mol
Source PubChem
URL https://pubchem.ncbi.nlm.nih.gov
Description Data deposited in or computed by PubChem

CAS No.

29712-28-5
Record name P,P′-(Aminomethylene)bis[phosphonic acid]
Source CAS Common Chemistry
URL https://commonchemistry.cas.org/detail?cas_rn=29712-28-5
Description CAS Common Chemistry is an open community resource for accessing chemical information. Nearly 500,000 chemical substances from CAS REGISTRY cover areas of community interest, including common and frequently regulated chemicals, and those relevant to high school and undergraduate chemistry classes. This chemical information, curated by our expert scientists, is provided in alignment with our mission as a division of the American Chemical Society.
Explanation The data from CAS Common Chemistry is provided under a CC-BY-NC 4.0 license, unless otherwise stated.
Record name Aminomethylenebisphosphonic acid
Source ChemIDplus
URL https://pubchem.ncbi.nlm.nih.gov/substance/?source=chemidplus&sourceid=0029712285
Description ChemIDplus is a free, web search system that provides access to the structure and nomenclature authority files used for the identification of chemical substances cited in National Library of Medicine (NLM) databases, including the TOXNET system.
Record name (Aminomethylene)bisphosphonic acid
Source EPA DSSTox
URL https://comptox.epa.gov/dashboard/DTXSID40183861
Description DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology.
Record name (aminomethylene)bisphosphonic acid
Source European Chemicals Agency (ECHA)
URL https://echa.europa.eu/substance-information/-/substanceinfo/100.045.259
Description The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness.
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Record name AMINOMETHYLENEBISPHOSPHONIC ACID
Source FDA Global Substance Registration System (GSRS)
URL https://gsrs.ncats.nih.gov/ginas/app/beta/substances/KHY4DLT4EC
Description The FDA Global Substance Registration System (GSRS) enables the efficient and accurate exchange of information on what substances are in regulated products. Instead of relying on names, which vary across regulatory domains, countries, and regions, the GSRS knowledge base makes it possible for substances to be defined by standardized, scientific descriptions.
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Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

Precursor scoring Relevance Heuristic
Min. plausibility 0.01
Model Template_relevance
Template Set Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis
Top-N result to add to graph 6

Feasible Synthetic Routes

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